molecular formula C16H15N3O3S B1195698 5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester

5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester

Cat. No. B1195698
M. Wt: 329.4 g/mol
InChI Key: SXGQRQVITZAZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester is an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound.

Scientific Research Applications

Synthesis and Transformations

  • Synthesis Techniques : 3-(4-Oxo-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazin-2-yl)propanoic acid and its ethyl ester have been synthesized through a series of chemical transformations involving succinoylation, hydrolysis, esterification, and cyclization processes. These transformations highlight the chemical versatility of compounds related to 5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester in producing various derivatives (El-Ahl, Ismail, & Amer, 2003).

Chemical Reactions and Products

  • Cyclization Mechanism Insights : Methyl 3-amino-2-thiophene carboxylate, a compound structurally similar to the mentioned chemical, reacts with orthoesters to form N-(2-carbomethoxy thienyl) imidates. These reactions provide insights into the cyclization mechanisms and the relative activities of the ester and imidate groups, which are crucial for understanding the chemical behavior of related compounds (Hajjem, Khoud, & Baccar, 2010).

Heterocyclic Synthesis

  • Heterocyclic Derivatives Synthesis : Research has shown that starting with ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, various heterocyclic compounds can be synthesized. This process involves the creation of diverse compounds, demonstrating the potential of 5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester in heterocyclic chemistry (Deeb & El-Abbasy, 2006).

Novel Methods in Organic Chemistry

  • Novel Preparation Methods : A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids has been described. This method, exemplified by the direct formation of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-earboxylate, showcases advanced techniques in organic synthesis relevant to compounds like 5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester (Santilli, Kim, & Wanser, 1971).

Antibacterial Activity

  • Antibacterial Properties : A study involving 3-Amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine (structurally related to the compound ) demonstrated that its derivatives exhibit antibacterial activities. This suggests the potential application of 5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester in developing new antibacterial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

properties

Product Name

5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 5-amino-3-(2-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-3-22-16(21)13-10-8-23-14(17)12(10)15(20)19(18-13)11-7-5-4-6-9(11)2/h4-8H,3,17H2,1-2H3

InChI Key

SXGQRQVITZAZLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=CC=C3C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester
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5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester
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5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester
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5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester
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5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester

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